molecular formula C15H16N4O2 B2562104 N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide CAS No. 1795295-74-7

N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide

Cat. No.: B2562104
CAS No.: 1795295-74-7
M. Wt: 284.319
InChI Key: VNWRALUKPHSNOY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide is a synthetic organic compound characterized by its unique structure, which includes a cyanomethyl group, a 4-cyanophenyl group, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyanomethyl Intermediate: This step involves the reaction of a suitable precursor with cyanide to introduce the cyanomethyl group.

    Amidation Reaction: The cyanomethyl intermediate is then reacted with 4-cyanophenylformamide under specific conditions to form the desired amide bond.

    Introduction of the Propylacetamide Group: Finally, the propylacetamide group is introduced through a reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Research may include its efficacy as a therapeutic agent, its mechanism of action, and its potential side effects.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-ethylacetamide
  • N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-butylacetamide
  • N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-isopropylacetamide

Uniqueness

Compared to similar compounds, N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-cyano-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-8-19(9-7-16)14(20)11-18-15(21)13-5-3-12(10-17)4-6-13/h3-6H,2,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWRALUKPHSNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CNC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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